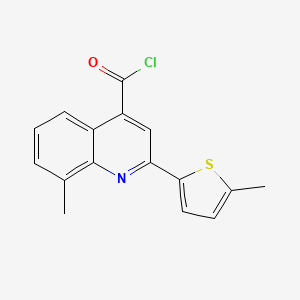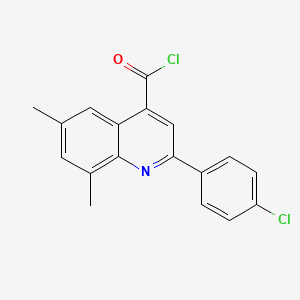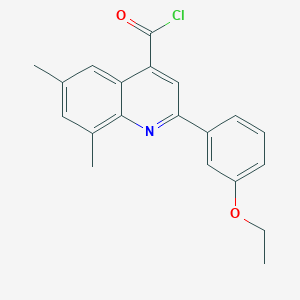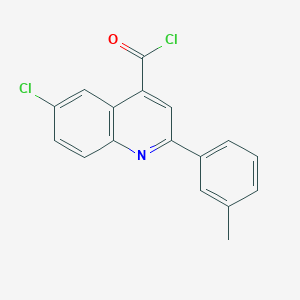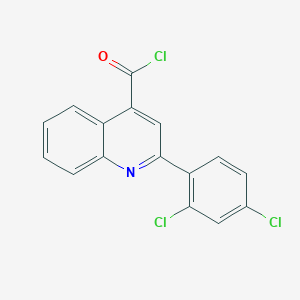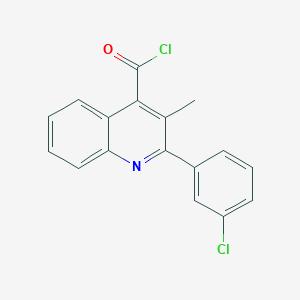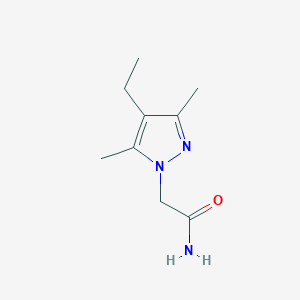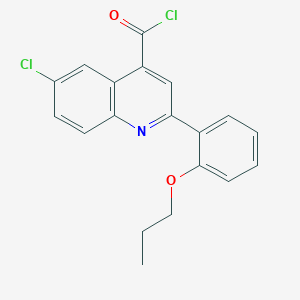
Chlorure de 6-chloro-2-(2-propoxyphényl)quinoléine-4-carbonyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Méthodes De Préparation
The synthesis of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(2-propoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: 6-chloro-2-(2-propoxyphenyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols) .
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride: This compound has a methoxy group instead of a propoxy group, which can affect its reactivity and applications.
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride: This compound has an ethoxy group, which also influences its chemical properties and uses.
The uniqueness of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
6-chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(21)23)14-10-12(20)7-8-16(14)22-17/h3-8,10-11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUAZZTXDVBIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


